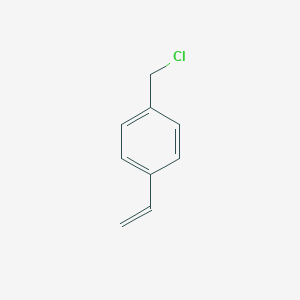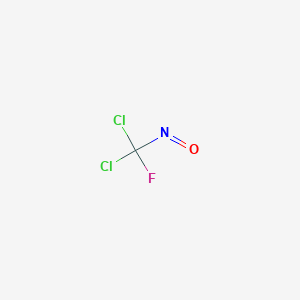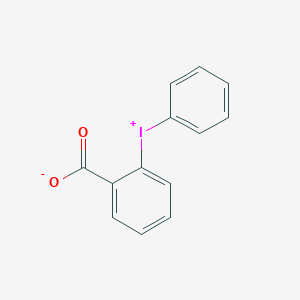![molecular formula C12H22O B074359 Spiro[5.6]dodecan-7-ol CAS No. 1130-20-7](/img/structure/B74359.png)
Spiro[5.6]dodecan-7-ol
Overview
Description
Spiro[5.6]dodecan-7-ol: is a chemical compound with the molecular formula C12H22O . It is characterized by a spiro structure, which means it has two rings that share a single atom. This compound contains a six-membered ring and a seven-membered ring, with a hydroxyl group attached to the seventh carbon atom of the spiro center .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Spiro[5.6]dodecan-7-one: One common method to prepare Spiro[5.6]dodecan-7-ol is by reducing Spiro[5.6]dodecan-7-one.
Hydrolysis of Spiro[5.6]dodecan-7-yl acetate: Another method involves the hydrolysis of Spiro[5.6]dodecan-7-yl acetate in the presence of a strong acid or base to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[5.6]dodecan-7-ol can undergo oxidation reactions to form Spiro[5.6]dodecan-7-one.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Substitution: Acyl chlorides, strong acids or bases for hydrolysis
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Spiro[5.6]dodecan-7-one
Substitution: Spiro[5.6]dodecan-7-yl esters
Reduction: Hydrocarbons
Scientific Research Applications
Chemistry: Spiro[5.6]dodecan-7-ol is used as an intermediate in organic synthesis. Its unique spiro structure makes it valuable in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is studied for its potential biological activity. It can be used as a model compound to study the behavior of spiro compounds in biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .
Mechanism of Action
The mechanism of action of Spiro[5.6]dodecan-7-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and oxidation reactions.
Comparison with Similar Compounds
Spiro[5.6]dodecan-7-one: This compound is the oxidized form of Spiro[5.6]dodecan-7-ol and shares a similar spiro structure.
Spiro[4.7]dodecan-6-one: Another spiro compound with a different ring size, which may exhibit different chemical and physical properties.
Spiro[5.5]undecan-1-one: This compound has a similar spiro structure but with different ring sizes and functional groups.
Uniqueness: this compound is unique due to its specific ring sizes and the presence of a hydroxyl group at the spiro center. This structure imparts distinct chemical reactivity and potential biological activity compared to other spiro compounds .
Properties
IUPAC Name |
spiro[5.6]dodecan-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h11,13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSZWINZIRXXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862558 | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-20-7 | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1130-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(5.6)dodecan-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001130207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


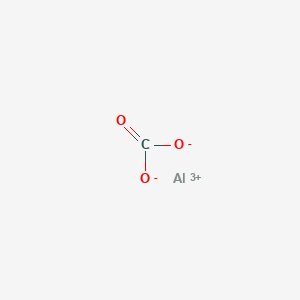
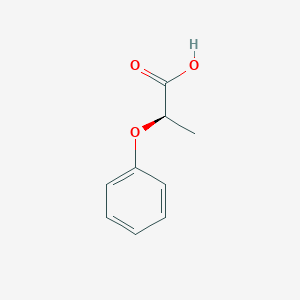
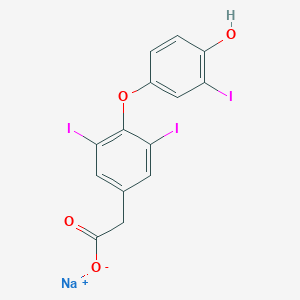
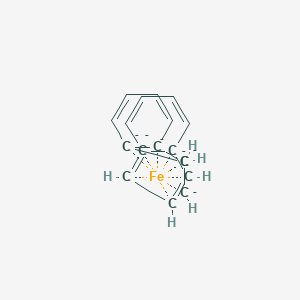

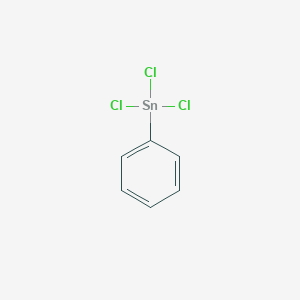
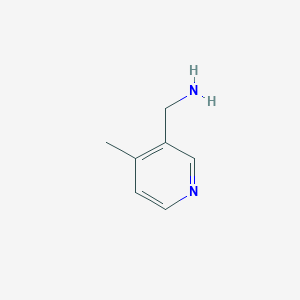
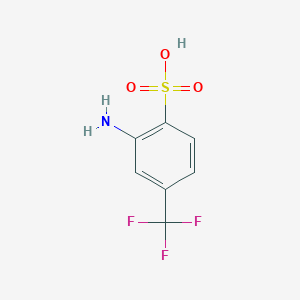
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
